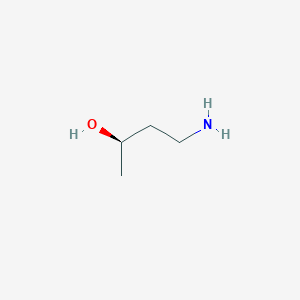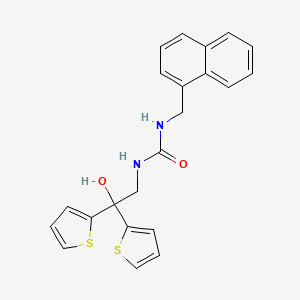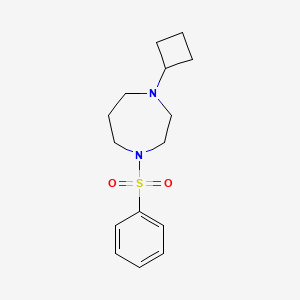
(2R)-4-aminobutan-2-ol
Overview
Description
(2R)-4-aminobutan-2-ol is a chiral amino alcohol with the molecular formula C4H11NO. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center at the second carbon atom.
Mechanism of Action
Target of Action
(2R)-4-Aminobutan-2-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is a metabolite of the drug ketamine . The primary targets of this compound are the N-methyl-D-aspartate receptors (NMDARs) on GABAergic interneurons and the adenosine A1 receptors, which are almost exclusively expressed at nerve terminals .
Mode of Action
This compound interacts with its targets in a unique way. By antagonizing NMDARs on GABAergic interneurons, this compound disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Furthermore, this compound reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts this compound’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The inhibition of NMDARs and the subsequent increase in extracellular glutamate levels can lead to the activation of various downstream signaling pathways, including the MAPK/ERK pathway . This pathway plays a crucial role in cell survival and proliferation, and its activation may contribute to the antidepressant effects of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. By reducing glutamate release and modulating glutamatergic signaling, this compound can influence neuronal activity and synaptic plasticity . These changes at the cellular level may contribute to the observed antidepressant effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-4-aminobutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-aminobutan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-aminobutan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-aminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 4-aminobutan-2-one or 4-aminobutanal.
Reduction: 4-aminobutane.
Substitution: Various substituted butanols depending on the nucleophile used.
Scientific Research Applications
(2R)-4-aminobutan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-aminobutan-2-ol: The enantiomer of (2R)-4-aminobutan-2-ol with similar chemical properties but different biological activities.
4-aminobutan-1-ol: A structural isomer with the amino group at the fourth carbon and the hydroxyl group at the first carbon.
2-amino-1-butanol: Another structural isomer with the amino group at the second carbon and the hydroxyl group at the first carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with biological molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-4-aminobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUFNXWXFZVSI-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114963-62-1 | |
| Record name | (2R)-4-aminobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2700845.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)



![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2700862.png)

![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
![4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2700865.png)
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
